molecular formula C20H21N5OS B2413110 1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1049217-99-3

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2413110
CAS No.: 1049217-99-3
M. Wt: 379.48
InChI Key: ULRZUOFJOFNZDD-UHFFFAOYSA-N
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Description

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a pyridazine ring, a phenyl group, and a thiophene ring, all connected through a urea linkage. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Formation of the Urea Linkage: This involves the reaction of an isocyanate with an amine group to form the urea bond.

    Introduction of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(6-(Morpholin-4-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea: Similar structure but with a morpholine ring instead of a piperidine ring.

    1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine and thiophene rings, in particular, can influence its binding affinity and selectivity for various biological targets.

Biological Activity

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{S}

This structure includes a pyridazine moiety, a piperidine ring, and a thiophenyl group, which contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives related to this compound exhibit significant antitumor activity. For instance, compounds with similar structural features showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 µM to 28.7 µM against various cancer cell lines, including breast and prostate cancer cells .

Cell Line GI50 (µM)
MDA-MB-435 (Breast)15.1
PC-3 (Prostate)28.7
OVCAR-4 (Ovarian)25.9

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that certain urea derivatives showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 25 µM . These findings suggest potential applications in treating tuberculosis and other bacterial infections.

Compound MIC (µM) Activity
TTU325Active against Mtb
TTU450Moderate activity

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and pathways critical for cancer cell proliferation and bacterial survival. For example, structural analogs have been shown to inhibit kynurenine monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases like Huntington's disease . This inhibition could lead to increased levels of neuroprotective compounds in the brain.

Case Studies

A notable case study involved the synthesis and evaluation of similar urea derivatives for their antitumor effects. The study reported that compounds with a thiophenyl group demonstrated enhanced cytotoxicity compared to their non-thiophenyl counterparts, suggesting that the thiophene ring plays a crucial role in enhancing biological activity .

Properties

IUPAC Name

1-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-20(22-19-5-4-14-27-19)21-16-8-6-15(7-9-16)17-10-11-18(24-23-17)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRZUOFJOFNZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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